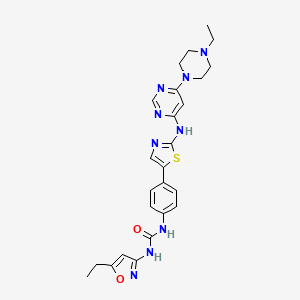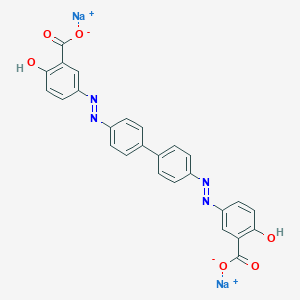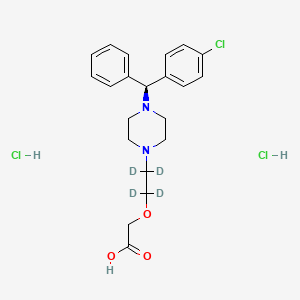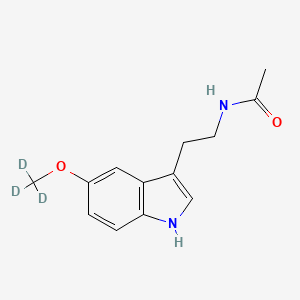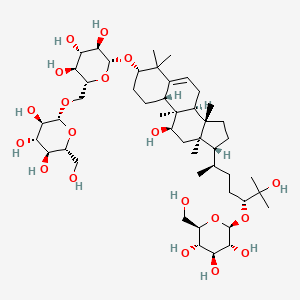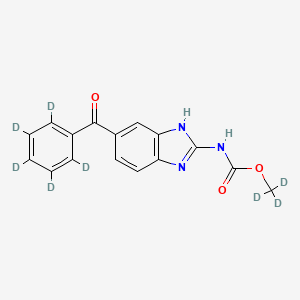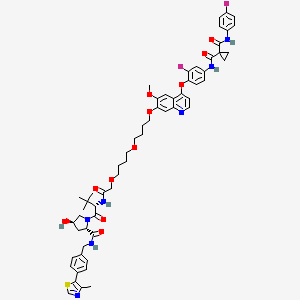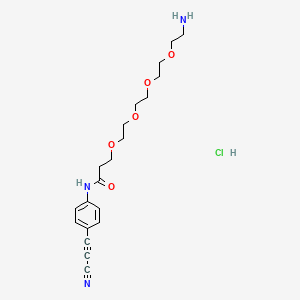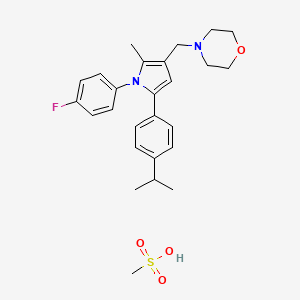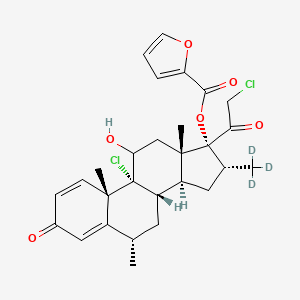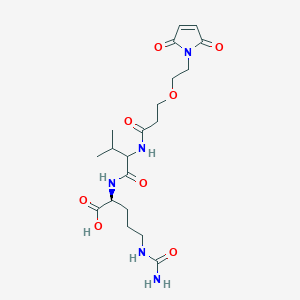
Mal-PEG1-Val-Cit-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide group, a polyethylene glycol (PEG) spacer, and a valine-citrulline (Val-Cit) dipeptide. The Val-Cit dipeptide is specifically cleaved by the enzyme cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-Val-Cit-OH involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized through a reaction between maleic anhydride and an amine.
PEG Spacer Attachment: The PEG spacer is attached to the maleimide group through a nucleophilic substitution reaction.
Val-Cit Dipeptide Addition: The Val-Cit dipeptide is synthesized separately and then conjugated to the PEG spacer through a peptide bond formation reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the maleimide group, PEG spacer, and Val-Cit dipeptide.
Purification and Quality Control: Purification of the intermediates and final product using techniques such as chromatography and crystallization.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG1-Val-Cit-OH undergoes several types of reactions:
Cleavage by Cathepsin B: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the ADC payload within the lysosome.
Deprotection of the Boc Group: The Boc group can be deprotected under acidic conditions to generate a free amine group
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit dipeptide.
Acidic Conditions: Used for the deprotection of the Boc group
Major Products Formed
Free Amine Group: Formed after the deprotection of the Boc group.
Released ADC Payload: Formed after the cleavage of the Val-Cit dipeptide by cathepsin B
Applications De Recherche Scientifique
Mal-PEG1-Val-Cit-OH has several scientific research applications:
Chemistry: Used as a cleavable linker in the synthesis of ADCs.
Biology: Employed in targeted drug delivery systems to ensure the release of therapeutic agents within specific cells.
Medicine: Utilized in the development of cancer therapies, where it helps in delivering cytotoxic drugs directly to cancer cells.
Industry: Applied in the production of ADCs for pharmaceutical companies .
Mécanisme D'action
Mal-PEG1-Val-Cit-OH exerts its effects through the following mechanism:
Targeting: The maleimide group targets thiol groups in cysteine residues of proteins.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B within the lysosome.
Release: The cleavage releases the ADC payload within the target cell, ensuring localized therapeutic effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis.
Mal-PEG2-Val-Cit-PAB-OH: A similar compound with an additional PEG unit
Uniqueness
Mal-PEG1-Val-Cit-OH is unique due to its specific cleavage by cathepsin B and its ability to release the ADC payload only within the target cell. This specificity ensures minimal off-target effects and enhances the therapeutic efficacy of ADCs .
Propriétés
Formule moléculaire |
C20H31N5O8 |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
(2S)-5-(carbamoylamino)-2-[[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H31N5O8/c1-12(2)17(18(29)23-13(19(30)31)4-3-8-22-20(21)32)24-14(26)7-10-33-11-9-25-15(27)5-6-16(25)28/h5-6,12-13,17H,3-4,7-11H2,1-2H3,(H,23,29)(H,24,26)(H,30,31)(H3,21,22,32)/t13-,17?/m0/s1 |
Clé InChI |
SKWRAPKHBJCLFL-CWQZNGJJSA-N |
SMILES isomérique |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


